Tetra-p-tolylethene
Overview
Description
Tetra-p-tolylethene is an organic compound characterized by its unique structure, which includes four p-tolyl groups attached to an ethene backbone. This compound is known for its applications in various fields, including materials science and chemical research, due to its distinctive properties and reactivity.
Mechanism of Action
Target of Action
Tetra-p-tolylethene, also known as 1,1,2,2-tetra-p-tolylethene , is primarily used in the detection of silver ions (Ag+) in the environment . The primary target of this compound is the silver ion, which is a common pollutant in the environment and can cause various health problems at high concentrations .
Mode of Action
This compound interacts with its target, the silver ion, through a strong chelating effect . This interaction leads to the formation of aggregates . An aggregation-induced emission (AIE) chromophore, tetraphenylethane (TPE), attached to a benzimidazole group (tetra-benzimidazole, TBI–TPE), is synthesized and utilized to detect Ag+ in the environment . After adding Ag+ into a TBI–TPE solution, strong yellow fluorescence signals were observed .
Pharmacokinetics
Its use as a fluorescent probe for detecting silver ions suggests that its bioavailability may be influenced by the presence of these ions in the environment .
Result of Action
The primary result of this compound’s action is the detection of silver ions in the environment . The compound’s interaction with silver ions results in the formation of aggregates and the emission of strong yellow fluorescence signals . This allows for the easy and efficient detection of silver ions, which is important for monitoring environmental pollution and assessing potential health risks .
Action Environment
The action of this compound is influenced by environmental factors, particularly the presence of silver ions . The compound’s ability to detect these ions suggests that its action, efficacy, and stability may be affected by the level of silver ion pollution in the environment .
Preparation Methods
Synthetic Routes and Reaction Conditions: Tetra-p-tolylethene can be synthesized through a multi-step process. One common method involves the McMurry coupling reaction, where 4,4’-dimethylbenzophenone is used as a starting material. The reaction is typically carried out in the presence of a titanium chloride and zinc powder in a tetrahydrofuran solvent under an inert atmosphere .
Industrial Production Methods: While specific industrial production methods for this compound are not widely documented, the McMurry coupling reaction remains a fundamental approach in laboratory settings. Scaling up this process for industrial production would require optimization of reaction conditions to ensure efficiency and yield.
Chemical Reactions Analysis
Types of Reactions: Tetra-p-tolylethene undergoes various chemical reactions, including:
Oxidation: This reaction can be facilitated by oxidizing agents such as potassium permanganate or chromium trioxide, leading to the formation of corresponding ketones or carboxylic acids.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride, resulting in the formation of alcohols.
Substitution: Electrophilic aromatic substitution reactions can occur, where the p-tolyl groups can be substituted with other functional groups using reagents like halogens or nitrating agents.
Common Reagents and Conditions:
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Halogens (e.g., bromine) in the presence of a catalyst like iron(III) chloride.
Major Products Formed:
Oxidation: Ketones or carboxylic acids.
Reduction: Alcohols.
Substitution: Halogenated or nitrated derivatives of this compound.
Scientific Research Applications
Tetra-p-tolylethene has found applications in various scientific research fields:
Chemistry: It is used as a building block for the synthesis of more complex organic molecules and polymers.
Biology: Its derivatives are explored for potential use in biological imaging and as fluorescent probes.
Medicine: Research is ongoing to investigate its potential as a component in drug delivery systems.
Comparison with Similar Compounds
Tetraphenylethene: Similar in structure but with phenyl groups instead of p-tolyl groups.
Tetraphenylethane: A related compound with a similar backbone but different functional groups.
Uniqueness: Tetra-p-tolylethene is unique due to the presence of p-tolyl groups, which impart distinct electronic and steric properties compared to its analogs. These properties influence its reactivity and applications, making it a valuable compound in various research and industrial contexts .
Properties
IUPAC Name |
1-methyl-4-[1,2,2-tris(4-methylphenyl)ethenyl]benzene | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C30H28/c1-21-5-13-25(14-6-21)29(26-15-7-22(2)8-16-26)30(27-17-9-23(3)10-18-27)28-19-11-24(4)12-20-28/h5-20H,1-4H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
KNBCWMJBIJTDTC-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)C(=C(C2=CC=C(C=C2)C)C3=CC=C(C=C3)C)C4=CC=C(C=C4)C | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C30H28 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID50207042 | |
Record name | Tetra-p-tolylethene | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID50207042 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
388.5 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
5831-43-6 | |
Record name | Tetra-p-tolylethene | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0005831436 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | Tetra-p-tolylethene | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID50207042 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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